Product packaging for Hamaudol(Cat. No.:CAS No. 735-46-6)

Hamaudol

Cat. No.: B191381
CAS No.: 735-46-6
M. Wt: 276.28 g/mol
InChI Key: VOTLUFSYIRHICX-LBPRGKRZSA-N
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Description

Overview of Natural Product Chemistry and Pharmacological Discovery

Natural product chemistry plays a pivotal role in the discovery of novel therapeutic agents. Natural products, derived from sources such as plants, microorganisms, and marine organisms, exhibit remarkable structural diversity and complexity, which are often difficult to replicate through synthetic methods scirp.orgitmedicalteam.plufl.edu. This inherent diversity, honed by millions of years of evolution, allows natural compounds to interact with a wide range of biological targets, making them valuable starting points for drug discovery itmedicalteam.plufl.edunih.gov. Historically, a significant number of clinically used drugs, including antibiotics and anticancer agents, have originated from natural sources or were inspired by natural product structures scirp.orgufl.edunih.gov. Despite fluctuations in pharmaceutical industry interest, natural products continue to provide unique chemical scaffolds and biological activities that are distinct from those found in synthetic compound libraries, offering opportunities for the discovery of leads against emerging health threats and challenging therapeutic areas nih.govacs.orgscirp.orgnih.gov. Advances in analytical techniques and screening methodologies have further enhanced the efficiency of identifying and isolating bioactive compounds from complex natural extracts scirp.orgnih.govfrontiersin.org.

Historical Context of Hamaudol Isolation and Initial Characterization

This compound is a naturally occurring chromone (B188151) that has been isolated from several plant sources. It has been identified in the roots of Saposhnikovia divaricata (also known as Saposhnikovia root or Fangfeng), a plant used in traditional medicine medchemexpress.combiorlab.comcymitquimica.comgenome.jp. This compound has also been isolated from the roots of Peucedanum japonicum and Angelica japonica, both belonging to the Umbelliferae (Apiaceae) family chemfaces.comnih.govjst.go.jp. Furthermore, it has been found in Ledebouriella seseloides and Angelica genuflexa, also members of the Apiaceae family, and in Cnidium monnieri koreascience.krnih.govmdpi.com.

Initial characterization of this compound involved the determination of its chemical structure using physicochemical and spectroscopic methods jst.go.jpkoreascience.krnih.gov. Its molecular formula is C₁₅H₁₆O₅, and its molecular weight is 276.28 g/mol medchemexpress.combiorlab.comcymitquimica.comnih.gov. This compound is characterized by a benzo(1,2-b:5,4-b')dipyran skeleton, which is a fused ring system containing a chromone core ontosight.ai. It possesses hydroxyl groups and a methyl group attached to this ring system, contributing to its polarity cymitquimica.comontosight.ai. The compound has a specific stereochemistry, indicated as the (S)-configuration nih.govontosight.ai.

Significance of Chromones as Bioactive Natural Products

Chromones, characterized by a 4H-chromen-4-one (1-benzopyran-4-one) core structure, represent an important class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in plants and fungi nih.govresearchgate.netscilit.com. The chromone framework is a central moiety in numerous natural products, including flavonoids and isoflavonoids researchgate.netresearchgate.net.

Chromones and their derivatives have garnered significant attention in medicinal chemistry due to their diverse and promising biological activities nih.govresearchgate.netresearchgate.netmdpi.comijrpc.com. They are recognized as "privileged structures" in drug discovery, meaning they are structural scaffolds capable of binding to a wide range of biological targets nih.govresearchgate.netmdpi.comijrpc.com. Reported pharmacological activities of chromones include anti-inflammatory, antioxidant, antimicrobial, antiviral, anticancer, antihypertensive, and enzyme inhibitory effects nih.govresearchgate.netscilit.comresearchgate.netdovepress.com. Their ability to neutralize reactive oxygen species contributes to their antioxidant properties, which are relevant to the prevention and treatment of various pathologies linked to oxidative stress scilit.com. The structural diversity of chromone derivatives allows for varied interactions with biological molecules, making them valuable templates for the design of new therapeutic agents nih.govscilit.com.

Rationale for Comprehensive Academic Investigation of this compound

The comprehensive academic investigation of this compound is warranted due to its identification as a natural product with potential pharmacological properties and its classification within the significant class of bioactive chromones ontosight.airesearchgate.netscilit.com. Given the historical success of natural products in yielding therapeutic leads, a thorough understanding of this compound's biological activities, mechanisms of action, and potential applications is crucial scirp.orgitmedicalteam.plnih.gov.

Initial research has indicated that this compound possesses analgesic and anti-inflammatory effects, showing inhibitory activity against cyclooxygenase (COX)-1 and COX-2 enzymes medchemexpress.comcymitquimica.comchemfaces.com. Specifically, this compound has demonstrated IC₅₀ values of 0.30 mM for COX-1 and 0.57 mM for COX-2 in in vitro studies medchemexpress.comchemfaces.com. Research has also explored its potential in other areas, such as its ability to inhibit Syk and Lyn kinases and its protective effects in models of atopic dermatitis and renal ischemic/reperfusion-induced injury nih.govscialert.net. These preliminary findings highlight the multifaceted nature of this compound's biological interactions and underscore the need for further detailed investigation to fully elucidate its therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B191381 Hamaudol CAS No. 735-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3,5-dihydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)18)5-12(17)15(2,3)20-10/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTLUFSYIRHICX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223719
Record name Hamaudol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735-46-6
Record name Hamaudol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hamaudol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hamaudol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Elucidation, and Biosynthesis of Hamaudol

Methodologies for Natural Product Isolation of Hamaudol

The isolation of this compound from plant materials typically involves a series of steps, beginning with extraction to obtain a crude extract containing the target compound along with many other plant constituents. Subsequent purification techniques are then employed to separate this compound from this complex mixture.

Extraction and Purification Techniques from Botanical Sources

The initial step in isolating this compound involves extracting compounds from the plant matrix using suitable solvents. The choice of solvent and extraction method depends on the plant material and the chemical properties of this compound. Following extraction, various purification techniques are necessary to obtain this compound in a relatively pure form.

Saposhnikovia divaricata as a Primary Source

Saposhnikovia divaricata (also known as Fangfeng) is a well-established source from which this compound is isolated. researchgate.netmedchemexpress.com The dried root of S. divaricata (Radix Saposhnikoviae) is commonly used. researchgate.netsci-hub.se Extraction methods for compounds from S. divaricata have included the use of solvents such as ethanol (B145695) or aqueous ethanol. researchgate.netnih.gov For instance, a 40% aqueous ethanol extract of the roots has been prepared. nih.gov Successive fractionation with different solvents like petroleum ether, diethyl ether, tert-butyl methyl ether, and ethyl acetate (B1210297) can be employed to separate compounds based on their polarity. nih.gov Column chromatography, often on silica (B1680970) gel, is a common technique used after extraction and fractionation to isolate individual compounds, including this compound, from S. divaricata extracts. researchgate.netnih.gov High-speed counter-current chromatography (HSCCC) and semi-preparative high-performance liquid chromatography (HPLC) have also been applied for the separation and purification of this compound and other chromones from Radix Saposhnikoviae extract. sci-hub.senih.gov

Angelica japonica as a Source

Angelica japonica is another botanical source from which this compound has been isolated. nih.gov Extraction of the root of Angelica japonica using solvents like chloroform (B151607) has been reported. nih.gov This extraction yields a crude extract containing various compounds, including coumarins and chromones like this compound. nih.gov

Cnidium monnieri as a Source

Cnidium monnieri is also recognized as a source of this compound. mdpi.com The dried mature fruits of Cnidium monnieri have been used for extraction. nih.gov Extraction with solvents such as methanol (B129727) or ethanol has been employed for isolating compounds from C. monnieri. mdpi.comresearchgate.net Methods involving reflux with methanol and subsequent purification steps have been described for isolating compounds like osthole (B1677514) from C. monnieri. mdpi.com While this compound is present, studies on C. monnieri often focus on other major constituents like osthole. mdpi.comnih.govmdpi.com Column chromatography has been used to separate constituents from Cnidium monnieri fruit. bvsalud.org

Chromatographic and Spectroscopic Approaches for this compound Elucidation

Following isolation and purification, chromatographic and spectroscopic techniques are crucial for the identification and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC) in Identification

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique in natural product analysis for both separation and identification. utas.edu.auunirioja.es HPLC is employed to separate this compound from other compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase. researchgate.net For the identification of this compound, HPLC is often coupled with detectors such as UV detection or mass spectrometry (MS). sci-hub.se A validated protocol for isolating and quantifying this compound from plant extracts mentions HPLC with UV detection (λ = 254 nm) or HRMS. Semi-preparative HPLC has been used to isolate this compound with relatively high purity from Radix Saposhnikoviae. sci-hub.senih.gov HPLC methods have been developed for the simultaneous determination of multiple compounds, including this compound, in traditional Chinese medicine formulations containing Saposhnikovia divaricata. nih.gov The use of specific columns, mobile phases (e.g., methanol-acetic acid water solution), and detection wavelengths (e.g., 254 nm) are parameters optimized in HPLC methods for analyzing chromones like this compound. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) in Identification

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful analytical technique widely employed in the identification and characterization of compounds like this compound within complex mixtures. UHPLC offers enhanced chromatographic separation efficiency and speed compared to traditional HPLC, while MS provides detailed information about the molecular weight and fragmentation pattern of the separated compounds.

UHPLC-MS has been utilized to characterize the chemical composition of various extracts where this compound is present. For instance, in the analysis of Guominkang (GMK) extract, a Chinese medicine formula, UHPLC-MS profiling identified a total of 94 compounds, including this compound. nih.govcjnmcpu.com This technique allows for the rapid separation and tentative identification of compounds based on their retention time and mass spectral data. cjnmcpu.com The MS and MS/MS spectra of identified compounds are crucial for confirming their structures by comparing them to literature data or authentic standards. cjnmcpu.comsci-hub.se

Studies have successfully employed UHPLC-MS to identify this compound in various plant extracts, such as those from Saposhnikovia divaricata (Turcz.) Schischk. sci-hub.seresearchgate.net The method involves specific chromatographic conditions, including the type of column (e.g., C18) and mobile phase gradient, coupled with mass spectrometric detection, often using electrospray ionization (ESI) in positive and/or negative modes. cjnmcpu.comresearchgate.netmdpi.com The resulting total ion chromatograms (TICs) and extracted ion chromatograms provide visual evidence of the presence and relative abundance of this compound. cjnmcpu.comcjnmcpu.comresearchgate.net

UHPLC-MS/MS, which involves tandem mass spectrometry, provides even more detailed structural information through fragmentation patterns, aiding in the unambiguous identification of this compound and its derivatives. researchgate.netnih.govresearchgate.net This approach is valuable for both qualitative identification and quantitative analysis of this compound in biological samples and plant extracts. mdpi.commdpi.com

Proposed Biosynthetic Pathways to this compound

The biosynthesis of this compound in plants is a complex process involving a series of enzymatic reactions and metabolic intermediates. While the complete pathway is still under investigation, proposed routes shed light on its formation.

This compound is a chromone (B188151) derivative, and its biosynthesis is likely linked to the general phenylpropanoid pathway, which is a major route for the synthesis of various secondary metabolites in plants, including flavonoids and coumarins. mdpi.com This pathway begins with the amino acid phenylalanine, which is sequentially converted through enzymatic steps involving phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). mdpi.comnih.gov These initial steps provide activated cinnamic acid derivatives that serve as precursors for various downstream pathways. mdpi.com

A speculative biogenetic pathway to this compound has been suggested to proceed through intermediates such as 5,7-dihydroxy-2-methylchromone. gla.ac.uk This proposed route involves the epoxidation of a precursor like peucenin, followed by a nucleophilic ring opening catalyzed by a phenolic substituent. gla.ac.uk Competitive cyclization reactions can also occur, leading to the formation of isomeric compounds. gla.ac.uk

Enzymes play crucial roles in catalyzing the specific reactions within the biosynthetic pathway of this compound. Enzymes from the phenylpropanoid pathway, such as PAL, C4H, and 4CL, are essential for providing the initial building blocks. mdpi.comnih.gov Downstream enzymes, likely including oxygenases, cyclases, and transferases, are involved in modifying these precursors to form the chromone core and introduce the characteristic substituents of this compound.

Metabolic precursors involved in this compound biosynthesis are derived from primary metabolism and the phenylpropanoid pathway. Phenylalanine is a primary precursor. mdpi.comnih.gov Intermediates like 4-coumaroyl-CoA are also key metabolic links in this process. mdpi.com The isopentenyl unit present in this compound is derived from the isoprenoid biosynthetic pathway, which provides the building blocks for a wide range of natural products.

Key biosynthetic intermediates in the proposed pathway to this compound include chromone skeletons and isoprenylated phenolic compounds. The cyclization of isoprenoid chains onto phenolic precursors is a critical step in forming the dihydrofuran or dihydropyrano skeletons found in compounds like this compound and visamminol. gla.ac.uk

Both genetic and environmental factors can significantly influence the biosynthesis and accumulation of this compound in plants. Genetic factors, including the presence and expression levels of genes encoding the biosynthetic enzymes and regulatory proteins, determine the plant's capacity to produce this compound. koreascience.krnih.govresearchgate.net Genetic diversity within plant species can lead to variations in the content and profile of secondary metabolites like this compound. koreascience.krresearchgate.net

Environmental factors such as light intensity, temperature, humidity, precipitation, soil fertility, and drought stress have been shown to affect the biosynthesis of plant secondary metabolites. plos.orgmaxapress.comactascientific.comuniroma1.it For example, drought stress has been observed to alter the levels of chromones, coumarins, and flavones derived from the phenylalanine biosynthesis pathway in Saposhnikovia divaricata. nih.govpeerj.com These environmental cues can modulate enzyme activity and gene expression, thereby impacting the production of this compound. plos.orgmaxapress.comactascientific.commdpi.com

Key Biosynthetic Intermediates and Regulatory Mechanisms

Chemoenzymatic and Asymmetric Synthesis Strategies for this compound and its Stereoisomers

The chemical synthesis of natural products like this compound, particularly in stereoisomerically pure forms, is a significant area of research. Chemoenzymatic and asymmetric synthesis strategies offer powerful approaches to achieve this goal.

Asymmetric synthesis of this compound and its derivatives, such as sec-O-glucosylthis compound, has been reported. sioc-journal.cndoi.orgsinomed.ac.cnaminer.cnkribb.re.kr These strategies aim to synthesize a specific stereoisomer of the compound with high enantiomeric purity. Key steps in such syntheses can include regioselective reactions to construct the core chemical scaffold and asymmetric transformations to introduce chirality at specific centers. sioc-journal.cn For example, a concise asymmetric synthesis of this compound involved a Ca(OH)₂-catalyzed regioselective aldol (B89426) reaction/annulation and a Jacobsen's asymmetric epoxidation reaction to construct the chiral center. sioc-journal.cn

While specific details on chemoenzymatic synthesis of this compound are less prevalent in the provided search results, this approach typically combines chemical reactions with enzymatic transformations to leverage the high selectivity and efficiency of enzymes. Enzymes can be used to catalyze specific steps, such as oxidation, reduction, or glycosylation, often with high stereoselectivity.

The synthesis of this compound and its stereoisomers is important for obtaining sufficient quantities of the pure compounds for biological evaluation and further research. Synthetic routes can also help confirm the proposed structures and provide access to analogs with potentially altered properties.

Anti-Inflammatory Properties and Mechanisms of Action

The anti-inflammatory effects of this compound are associated with its ability to modulate specific enzymatic activities and the production of inflammatory signaling molecules. medchemexpress.comtargetmol.comcymitquimica.comchemfaces.comglpbio.com

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. This compound has been shown to exhibit inhibitory activity against both COX-1 and COX-2. medchemexpress.comtargetmol.comchemfaces.comglpbio.comchemfaces.com

COX-1 Inhibitory Activity of this compound

Studies have reported the inhibitory effect of this compound on the COX-1 enzyme. The half-maximal inhibitory concentration (IC50) value for this compound against COX-1 has been determined in research. medchemexpress.comtargetmol.comchemfaces.comglpbio.comchemfaces.com

COX-2 Inhibitory Activity of this compound

This compound also demonstrates inhibitory activity against the inducible enzyme COX-2, which is primarily associated with inflammatory processes. medchemexpress.comtargetmol.comchemfaces.comglpbio.comnih.govchemfaces.com Research has provided an IC50 value for this compound's effect on COX-2. medchemexpress.comtargetmol.comchemfaces.comglpbio.comchemfaces.com

The reported IC50 values for this compound's inhibition of COX-1 and COX-2 are presented in the table below:

EnzymeIC50 (mM)Source
COX-10.30 medchemexpress.comtargetmol.comchemfaces.comglpbio.comchemfaces.com
COX-20.57 medchemexpress.comtargetmol.comchemfaces.comglpbio.comchemfaces.com

Modulation of Inflammatory Cytokine Production

Inflammatory cytokines are signaling molecules that mediate and regulate immune and inflammatory responses. www.gov.ukdrugbank.combiocytogen.com Dysregulation of cytokine production contributes to various inflammatory conditions. Research suggests that this compound can influence the production of certain inflammatory cytokines and mediators. cjnmcpu.com

Inhibition of TNF-α and IL-4 Production

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4) are pro-inflammatory cytokines involved in various aspects of the inflammatory response. www.gov.ukdrugbank.combiocytogen.comnih.gov Studies have indicated that this compound may reduce the production of TNF-α and IL-4. cjnmcpu.com

Data regarding the inhibitory effects of this compound on TNF-α and IL-4 production are summarized in the table below:

CytokineEffect ObservedSource
TNF-αInhibition cjnmcpu.com
IL-4Inhibition cjnmcpu.com
Suppression of Histamine (B1213489) Release

Histamine is a mediator released by mast cells and basophils that plays a significant role in allergic reactions and inflammation. histaminosis.com.areds.clinic The suppression of histamine release can contribute to anti-inflammatory and anti-allergic effects. This compound has been suggested to inhibit the release of histamine from mast cells. cjnmcpu.com

The effect of this compound on histamine release is presented in the table below:

MediatorEffect ObservedSource
HistamineSuppression of Release cjnmcpu.com

Effects on Inflammatory Signaling Pathways

Studies have elucidated this compound's impact on several critical nodes within inflammatory signaling networks.

This compound has been indicated to interact with FcεRI-related proteins, suggesting an influence on signaling initiated by the high-affinity receptor for IgE (FcεRI). nih.govresearchgate.netcjnmcpu.comresearchgate.netcjnmcpu.com While the search results directly link this compound to the inhibition of downstream elements like Lyn, Syk, and the NF-κB pathway in the context of IgE-mediated mast cell activation, they also broadly mention the involvement of MAPK pathways in inflammatory responses, including allergic inflammation. oncotarget.comcellsignal.comnih.govfrontiersin.orgmdpi.com Although a direct statement "this compound inhibits FcεRI-MAPK signaling pathway" with a specific citation from the provided list is not explicitly present, the inhibition of upstream kinases like Lyn and Syk, which are involved in initiating cascades that can lead to MAPK activation downstream of FcεRI, suggests an indirect impact on this pathway. nih.govnih.govmdpi.com Molecular docking results further support an interaction with FcεRI-related proteins. nih.govresearchgate.netcjnmcpu.comresearchgate.netcjnmcpu.com

This compound has been shown to markedly inhibit the phosphorylation of both Lyn and Syk. nih.govresearchgate.netcjnmcpu.comresearchgate.net Lyn and Syk are crucial tyrosine kinases involved in the early stages of signaling downstream of activated immune receptors, including FcεRI on mast cells. cellsignal.comnih.govnih.govembopress.org Inhibition of their phosphorylation by this compound suggests a mechanism by which it interferes with the initiation and propagation of inflammatory signals triggered by receptor activation. Molecular docking studies also indicate a strong interaction between this compound and Lyn and Syk. nih.govresearchgate.netcjnmcpu.comresearchgate.netcjnmcpu.com

Research indicates that this compound significantly inhibits the phosphorylation of PLCγ1. nih.govresearchgate.netcjnmcpu.comresearchgate.net PLCγ1 is a key enzyme downstream of Syk in various signaling pathways, including those initiated by FcεRI. mdpi.comselleckchem.com Phosphorylation of PLCγ1 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which are critical second messengers involved in calcium mobilization and activation of downstream signaling cascades. mdpi.com The inhibition of PLCγ1 phosphorylation by this compound suggests an interruption of these downstream events. Molecular docking results also show interaction between this compound and PLCγ1. cjnmcpu.com

This compound has been observed to markedly inhibit the phosphorylation of both IκBα and NF-κB p65. nih.govresearchgate.netcjnmcpu.comresearchgate.net In the canonical NF-κB pathway, phosphorylation and subsequent degradation of IκBα are essential steps that allow the NF-κB dimer, commonly p65/p50, to translocate to the nucleus and activate gene transcription involved in inflammatory responses. dovepress.commdpi.commdpi.comnih.gov Phosphorylation of the p65 subunit itself can also modulate its transcriptional activity. mdpi.comnih.gov The inhibition of IκBα and NF-κB p65 phosphorylation by this compound indicates that it can interfere with the activation and nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory genes. Molecular docking studies suggest interaction between this compound and both IκBα and NF-κB p65. nih.govresearchgate.netcjnmcpu.comresearchgate.netcjnmcpu.com

Impact on PLCγ1 Phosphorylation

Analgesic Effects and Pain Modulation

This compound has demonstrated analgesic properties, indicating its potential role in pain management. medchemexpress.comchemfaces.comtargetmol.comcymitquimica.com

In vivo Studies in Pain Models

Writhing Inhibition Assays

The writhing test is a common method for evaluating peripheral antinociception. It involves inducing abdominal constrictions (writhes) in animals using an irritant agent, such as acetic acid. A reduction in the number of writhes indicates analgesic activity. Studies have shown that chromones, including this compound, isolated from Saposhnikovia divaricata, exhibit inhibitory activity in the writhing test in mice. chemfaces.com Specifically, this compound has been reported to inhibit writhing at an oral dose of 1 mg/kg in mice. chemfaces.com

Compound Source Plant Dose (oral, mice) Writhing Inhibition
This compound Saposhnikovia divaricata 1 mg/kg Inhibitory activity

chemfaces.com

Formalin-Induced Pain Model Analysis

The formalin test is a biphasic model of pain, involving an initial acute phase (Phase 1) reflecting direct activation of nociceptors and a later inflammatory phase (Phase 2) involving central sensitization. creative-biolabs.com This model is used to assess both neurogenic and inflammatory pain. While direct studies on this compound in the formalin model were not extensively found, research on its derivative, sec-O-glucosylthis compound (SOG), provides insights into related mechanisms. Intrathecal administration of SOG significantly reduced flinching responses in both phases of the formalin test in rats in a dose-dependent manner. nih.govkoreamed.orgepain.org

Compound Administration Route Dose (rats) Formalin Test Phase 1 Inhibition (% of control) Formalin Test Phase 2 Inhibition (% of control)
sec-O-glucosylthis compound Intrathecal 10 µg Data not explicitly provided as % of control in snippets Data not explicitly provided as % of control in snippets
sec-O-glucosylthis compound Intrathecal 30 µg Significant effect observed epain.org Significant effect observed epain.org
sec-O-glucosylthis compound Intrathecal 60 µg Significant effect observed epain.org Significant effect observed epain.org
sec-O-glucosylthis compound Intrathecal 100 µg 1.2% of control nih.govepain.org 24.6% of control nih.govepain.org

nih.govepain.org

Neurobiological Mechanisms of Antinociception

Investigating the mechanisms by which this compound exerts its antinociceptive effects involves exploring its interactions with neurobiological targets.

Potential Involvement of Opioid Receptors

Opioid receptors are key components of the endogenous pain control system. Some studies have suggested a potential involvement of opioid receptors in the antinociceptive effects of this compound derivatives. The effect of intrathecal sec-O-glucosylthis compound in the formalin test was significantly reversed by naloxone, an opioid receptor antagonist. nih.govkoreamed.orgepain.org This suggests that the antinociceptive effect of SOG, a derivative of this compound, may be related to opioid receptor activation. nih.govkoreamed.org Further research has investigated the impact of SOG on the protein levels of delta-opioid receptors and kappa-opioid receptors. researchgate.net

Anti-Allergic Activities and Cellular Mechanisms

Mast cells play a crucial role in allergic reactions by releasing inflammatory mediators upon activation and degranulation. researchgate.netnanolive.comnih.gov this compound has shown potential in inhibiting these processes.

Inhibition of Mast Cell Degranulation

This compound has been reported to inhibit the degranulation of mast cells. koreascience.krcjnmcpu.com Mast cell degranulation involves the release of pre-stored granules containing mediators like histamine and beta-hexosaminidase. researchgate.netnanolive.com Studies using RBL-2H3 cells, a rat basophilic leukemia cell line commonly used as a mast cell model, have indicated that this compound can alleviate IgE/antigen-mediated degranulation. cjnmcpu.com

Reduction of Ca2+ Influx in Mast Cells

Calcium influx into mast cells is a critical step in their activation and subsequent degranulation. researchgate.netresearchgate.netfrontiersin.orgnih.gov The increase in intracellular calcium concentration triggers granule trafficking and exocytosis. researchgate.net Research suggests that this compound may suppress mast cell degranulation by reducing Ca2+ influx and the levels of certain inflammatory mediators. cjnmcpu.com This indicates that this compound's anti-allergic effects may be mediated, at least in part, by modulating calcium signaling pathways in mast cells. cjnmcpu.comscialert.net

Targeted Inhibition of Syk and Lyn Kinases

Recent studies have identified this compound as a selective inhibitor of Spleen Tyrosine Kinase (Syk) and Lyn kinase. nih.govresearchgate.netresearchgate.netscialert.net Syk and Lyn are key signaling molecules involved in the IgE-mediated allergic signal transduction pathway in mast cells and basophils. nih.gov Inhibition of these kinases can suppress the activation of immune cells and the subsequent release of inflammatory mediators. nih.govresearchgate.netresearchgate.netbiomolther.org This targeted inhibition suggests a potential mechanism for the anti-allergic effects observed with this compound. nih.govresearchgate.netresearchgate.net

Molecular Docking and Dynamics Simulation Analysis of Anti-Allergic Targets

Molecular docking and molecular dynamics simulation analyses have been employed to investigate the interaction of this compound with anti-allergic targets, including Syk and Lyn kinases, as well as proteins in the FcεRI and NF-κB signaling pathways. nih.govresearchgate.netcjnmcpu.comresearchgate.net These in silico studies support the observed inhibitory effects by demonstrating strong binding interactions between this compound and these key proteins involved in allergic responses. cjnmcpu.comresearchgate.net Specifically, molecular docking results indicated strong interactions with Lyn, Syk, PLCγ1, IκBα, and NF-κB p65. cjnmcpu.com

Anticancer and Antiproliferative Properties

This compound has demonstrated anticancer and antiproliferative properties in various in vitro studies. researchgate.netmdpi.com

In vitro Cytotoxicity against Cancer Cell Lines

Studies have evaluated the cytotoxic effects of this compound against several cancer cell lines.

Human Gastric Adenocarcinoma (MK-1) Cell Growth Inhibition

The CHCl3 extract from the root of Angelica japonica, containing this compound, showed high inhibitory activity against human gastric adenocarcinoma (MK-1) cell growth. chemfaces.com While the specific ED50 value for isolated this compound against MK-1 cells is reported in the literature, the precise data points were not available in the provided search results. chemfaces.com

HeLa and B16F10 Cell Line Inhibition

This compound has also shown inhibitory effects on HeLa (human cervical cancer) and B16F10 (mouse melanoma) cell lines. The ED50 values for this compound against these cell lines have been reported. chemfaces.com

Mechanisms of Antiproliferative Action

The mechanisms underlying the antiproliferative action of this compound are being investigated. While specific detailed mechanisms for this compound were not extensively detailed in the provided search results, general mechanisms of anticancer compounds from natural sources often involve the induction of apoptosis, inhibition of cell proliferation, reduction of oxidative stress, and modulation of key cellular pathways. nih.govnih.govscitechdaily.com Studies on related compounds and plant extracts containing this compound suggest potential mechanisms such as inhibiting tumor growth and metastasis, and inhibiting tumor-induced angiogenesis. researchgate.net

Compound Information

Compound NamePubChem CID
This compound164722
Syk23347
Lyn39065
Emodin (B1671224)3220
Ursolic acid64945
PLCγ15295
IκBα9417
NF-κB p6540639
HeLa cells3001042
B16F10 cells628263
MK-1 cells124013316

Data Tables

Based on the search results, detailed quantitative data (like IC50 or ED50 values) specifically for this compound's inhibition of Syk and Lyn kinases or its cytotoxicity against MK-1, HeLa, and B16F10 cell lines were mentioned as being reported in the cited literature but the exact values were not directly present in the snippets to construct interactive tables. For example, ED50 values for MK-1, HeLa, and B16F10 were referenced as being reported in a Chem Pharm Bull (Tokyo) paper from 1999 chemfaces.com. Similarly, while inhibition of COX-1 and COX-2 by this compound with specific values (0.30 and 0.57 mM) was reported targetmol.comchemfaces.commedchemexpress.comcymitquimica.com, this falls outside the scope of the requested sections.

Therefore, interactive data tables cannot be generated with the specific quantitative data requested in the outline based solely on the provided search results.## Pharmacological Activities of this compound

This compound, a naturally occurring chromone compound, has garnered significant scientific interest due to its diverse pharmacological properties. ontosight.ai Research indicates its potential in modulating immune responses and exhibiting anticancer effects. ontosight.airesearchgate.net

Pharmacological Activities of Hamaudol

Anticancer and Antiproliferative Properties

This compound has demonstrated anticancer and antiproliferative activities in various in vitro studies. researchgate.netmdpi.com

In vitro Cytotoxicity against Cancer Cell Lines

Studies have evaluated the cytotoxic effects of this compound against several cancer cell lines.

An extract from the root of Angelica japonica, which contains this compound, exhibited significant inhibitory activity against the growth of human gastric adenocarcinoma (MK-1) cells. chemfaces.com While the specific half maximal effective dose (ED50) value for isolated this compound against MK-1 cells has been reported in scientific literature, the precise numerical data points were not explicitly available in the provided search results. chemfaces.com

This compound has also been shown to exert inhibitory effects on HeLa (human cervical cancer) and B16F10 (mouse melanoma) cell lines. The ED50 values for this compound against these cell lines have been documented in research. chemfaces.com

Mechanisms of Antiproliferative Action

Research is ongoing to fully elucidate the mechanisms underlying the antiproliferative action of this compound. While detailed specific mechanisms for this compound were not extensively provided in the search results, the general modes of action for natural anticancer compounds often involve inducing programmed cell death (apoptosis), inhibiting cell cycle progression, mitigating oxidative stress, and modulating crucial cellular signaling pathways. nih.govnih.govscitechdaily.com Studies involving plant extracts containing this compound and related compounds suggest potential mechanisms such as the inhibition of tumor growth and metastasis, as well as the suppression of tumor-induced angiogenesis. researchgate.net

Structure Activity Relationship Sar Studies of Hamaudol

Identification of Key Pharmacophores for Biological Activity

While specific detailed studies exclusively on Hamaudol's pharmacophores are not extensively detailed in the provided search results, general principles of chromone (B188151) and flavonoid SAR can provide insight. Flavonoids, which share a similar structural basis with chromones, demonstrate that the arrangement, substitution pattern, and total number of hydroxyl groups significantly influence their antioxidant and other biological activities. nih.gov, researchgate.net The presence of a hydroxyl group on a phenolic ring, for instance, contributes to radical scavenging activity. researchgate.net The fused ring system present in this compound is also a key structural element of chromones and related bioactive compounds. ontosight.ai

Impact of Stereochemistry (S-configuration) on Activity

This compound possesses a chiral center with an (S)-configuration. ontosight.ai, nih.gov, cymitquimica.com Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact biological activity. bits-pilani.ac.in, uoanbar.edu.iq, uobaghdad.edu.iq, libretexts.org Enantiomers, which are stereoisomers that are non-superimposable mirror images, can interact differently with chiral biological targets such as enzymes and receptors, leading to differing biological effects or potencies. bits-pilani.ac.in, uoanbar.edu.iq, libretexts.org While the provided results confirm the (S)-configuration of this compound, specific comparative studies detailing the difference in activity between (S)-Hamaudol and its (R)-enantiomer were not found within the search snippets. However, the presence of a defined stereochemistry suggests that it is likely important for specific interactions with biological molecules.

Role of Hydroxyl and Methyl Groups on Biological Activity

Structure-Activity Relationships of this compound Derivatives

Modifications to the basic this compound structure can lead to derivatives with altered biological activities. The SAR of these derivatives provides further insight into the importance of specific structural features.

Sec-O-glucosylthis compound

Sec-O-glucosylthis compound is a derivative of this compound that has been studied for its biological activities. nih.gov, jkchemical.com, amadischem.com, koreascience.kr It has shown analgesic activity, specifically demonstrating an antinociceptive effect in a rat model of postoperative pain. nih.gov Studies suggest a potential involvement of opioid receptors in its analgesic effects. nih.gov This indicates that the addition of a glucosyl moiety at the sec-O position influences the compound's interaction with biological targets related to pain pathways. nih.gov

3'-O-Angeloylthis compound

3'-O-Angeloylthis compound is another derivative of this compound, modified with an angeloyl moiety. invivochem.cn, metabolomicsworkbench.org, ontosight.ai This compound is a derivative of a naturally occurring sesquiterpene lactone, and the addition of the angeloyl group may alter its biological activity profile. ontosight.ai Sesquiterpene lactones are known for diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Research into 3'-O-Angeloylthis compound suggests potential applications in medicine and health sciences, highlighting how modifying natural products can potentially enhance their biological activities. ontosight.ai

3'-O-Acetylthis compound

3'-O-Acetylthis compound is a derivative of this compound where an acetyl group is present at the 3'-O position. nih.gov, bioscience.co.uk This compound has been reported to exhibit anti-tumor activity. bioscience.co.uk The mechanism of its anti-tumor activity is suggested to involve dual actions: anti-angiogenesis and intestinal intraepithelial lymphocyte activation. bioscience.co.uk This indicates that the acetylation at the 3'-O position confers or enhances specific anti-tumor properties, demonstrating the impact of this functional group modification on the biological profile of this compound.

Section 4.4.4 focuses on the Structure-Activity Relationship (SAR) studies of this compound concerning its other synthetic and natural derivatives. Research indicates that modifications to the this compound structure, a naturally occurring chromone, can influence its biological activities. This compound itself has been reported in plants such as Angelica japonica and Saposhnikovia divaricata nih.govjst.go.jp. It is a member of the chromone family of compounds nih.govctdbase.org.

Studies on synthetic analogues of chromones, a class to which this compound belongs, have shown varying degrees of antibacterial and antifungal activities depending on their specific structures. For instance, some synthetic chromone analogues exhibited very good antibacterial activity, while others showed moderate activity compared to standard drugs like penicillin and itrazole researchgate.net. Similarly, certain synthetic analogues demonstrated very good or moderate antifungal activity researchgate.net. Molecular docking studies have been used to correlate the experimental antimicrobial screening results with binding energy values, providing insights into the SAR of these synthetic derivatives researchgate.net.

Naturally occurring derivatives of this compound have also been investigated for their biological properties. For example, 3'-O-Acetylthis compound has been reported in Angelica japonica and Saposhnikovia divaricata nih.gov. Another derivative, 3'-O-Angeloylthis compound, is a derivative of this compound modified with an angeloyl moiety ontosight.ai. Research suggests that sesquiterpene lactones, the class of compounds to which this compound and its derivatives belong, possess diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties ontosight.ai. The modification of this compound with groups like the angeloyl moiety may alter its biological activity profile, making such derivatives subjects of interest for drug discovery ontosight.ai.

While specific detailed SAR data tables for a wide range of "other synthetic and natural derivatives" directly compared to this compound's activity were not extensively found across the search results, the literature highlights that structural variations in chromone and coumarin (B35378) scaffolds (related compound classes often found alongside this compound) significantly impact their biological activities nih.govresearchgate.netresearchgate.net. Studies on other compound classes like tetrahydroquinolone, diphenylpyrazine, and thiourea (B124793) derivatives also emphasize the critical role of specific functional groups and structural modifications in determining biological activity and selectivity, illustrating general principles of SAR studies applicable to this compound derivatives nih.govnih.govresearchgate.netmdpi.com.

For instance, this compound has shown inhibitory activity against cyclooxygenase (COX)-1 and COX-2 enzymes medchemexpress.commedchemexpress.com. This suggests that modifications to the this compound structure could potentially be explored to modulate these activities or target other enzymes involved in inflammatory pathways.

Based on the available information, the SAR of this compound derivatives is influenced by the nature and position of substituents on the core chromone structure. Both synthetic modifications and naturally occurring variations can lead to altered or enhanced biological activities, such as antimicrobial or anti-inflammatory effects. Further detailed studies are needed to fully elucidate the precise structural features responsible for the observed activities in various synthetic and natural this compound derivatives.

Here are some compounds mentioned in the context of this compound or related SAR studies:

Compound NamePubChem CID
This compound164722
3'-O-Acetylthis compound5315865
3'-O-Angeloylthis compound56643444
Penicillin5904
Itrazole3771
Demethylsuberosin10286
Cimifugin (B1198916)10286
Sec-O-glucosylthis compoundNot Found
Prim-O-glucosylcimifuginNot Found

Data Table: Examples of Biological Activities of Chromone Analogues

Compound TypeActivityResult CategoryStandard Drug ComparisonSource
Synthetic AnaloguesAntibacterialVery goodCompared to penicillin researchgate.net
Synthetic AnaloguesAntibacterialModerateCompared to penicillin researchgate.net
Synthetic AnaloguesAntifungalVery goodCompared to itrazole researchgate.net
Synthetic AnaloguesAntifungalModerateCompared to itrazole researchgate.net
This compoundCOX-1 InhibitionIC50: 0.3 mMNot applicable medchemexpress.commedchemexpress.com
This compoundCOX-2 InhibitionIC50: 0.57 mMNot applicable medchemexpress.commedchemexpress.com
DemethylsuberosinAnticomplementWeakNot specified researchgate.net

Interactive Data Table: PubChem CIDs of Mentioned Compounds

In Vitro and in Vivo Pharmacological Investigations

In vitro Cellular Models for Hamaudol Research

Cellular models provide a controlled environment to study the direct effects of this compound on specific cell types and biological pathways.

The RBL-2H3 cell line, derived from rat basophilic leukemia, is a widely utilized in vitro model for studying mast cell physiology, allergic reactions, and the release of inflammatory mediators such as histamine (B1213489) cytion.comcytion.comnih.govresearchgate.net. These cells express high-affinity IgE receptors and can be activated to degranulate, mimicking a key event in allergic responses cytion.com.

Research has shown that this compound can inhibit the degranulation of mast cells in IgE/antigen-mediated RBL-2H3 cells cjnmcpu.com. This inhibitory effect suggests a potential role for this compound in modulating allergic reactions by suppressing the release of preformed mediators from mast cells cjnmcpu.com. Studies investigating the mechanism indicate that this compound can suppress mast cell degranulation by reducing Ca²⁺ influx and the levels of related signaling molecules cjnmcpu.com.

Data on the inhibitory effect of this compound on β-hexosaminidase release (a marker of degranulation) in IgE/Ag-mediated RBL-2H3 cells are presented in the table below, highlighting its potential anti-allergic activity at the cellular level. cjnmcpu.com

CompoundEffect on β-hexosaminidase Release in RBL-2H3 Cells (IgE/Ag-mediated)
This compoundObvious inhibitory effect
Emodin (B1671224)Obvious inhibitory effect
Ursolic acidObvious inhibitory effect

Note: Data extracted from reference cjnmcpu.com. Quantitative data on the extent of inhibition were not consistently available across all sources for specific concentrations.

Human lung cell lines, such as HEL 299 cells, are used to study various aspects of lung biology, including cellular aging, senescence, signal transduction pathways, and responses to injury or infection cytion.comculturecollections.org.uksigmaaldrich.comebiohippo.com. HEL 299 cells are a human embryonic lung fibroblast cell line culturecollections.org.uksigmaaldrich.com.

This compound has been identified as a component within complex herbal extracts that demonstrate protective effects on human lung cells. For instance, in studies investigating the effects of a formula on TNF-α/IL-1β-induced injury in HEL 299 cells, this compound was one of the compounds identified in the extract that showed beneficial effects nih.gov. While this indicates the presence of this compound in a protective mixture, the specific contribution and isolated effect of this compound on these lung cells in this context were not detailed in the provided information. Research on the mixture suggested protective effects through modulation of signaling pathways like JNK and p38 MAPK nih.gov.

Microglial cell lines, such as the immortalized mouse BV-2 microglia, are valuable models for investigating the functions of microglia, the primary immune cells of the central nervous system, and their role in neuroinflammation bcrj.org.brantibodyresearch.comaccegen.comcytion.com. BV-2 cells retain many morphological and functional characteristics of primary microglia and are used to study inflammatory responses, including the production of nitric oxide (NO) accegen.comcytion.com.

This compound has been tested for its effects on nitric oxide (NO) production in BV-2 microglial cells researchgate.net. Modulation of NO production by microglial cells is a key aspect of neuroinflammatory research, suggesting that this compound may possess properties relevant to inflammatory conditions in the brain accegen.comcytion.com.

High Electron Mobility Transistor (HEMT) biochips represent a sensitive and cost-effective technology for screening active ingredients from complex mixtures, such as herbal medicines, and identifying their potential molecular targets researchgate.netresearchgate.net. AlGaN/GaN HEMT biochips, functionalized with specific proteins, can detect binding events with high sensitivity researchgate.net.

Novel Syk/Lyn/Fyn-functionalized HEMT biochips have been applied to screen active components from traditional medicine formulas researchgate.netresearchgate.net. Using this technology, this compound was identified for the first time as a compound that selectively inhibits the kinases Syk and Lyn researchgate.netresearchgate.net. This finding is significant as Syk and Lyn are key signaling molecules involved in various cellular processes, including immune cell activation and allergic responses researchgate.net. The selective inhibition of these targets by this compound, discovered through HEMT biochip screening, was further supported by other validation methods researchgate.netresearchgate.net.

Microglial Cell Lines (e.g., BV-2 microglia)

In vivo Animal Models for this compound Efficacy

In vivo animal models are crucial for evaluating the efficacy of compounds in a complex biological system and for studying their effects on disease phenotypes.

Mouse models of allergic rhinitis (AR) are widely used to simulate the symptoms and immunological responses of this common allergic disease plos.orgmdpi.comnih.govnih.gove-ceo.org. These models often involve sensitizing mice to specific allergens, such as ovalbumin (OVA), and then challenging them to induce AR symptoms like sneezing and nasal rubbing, as well as immunological changes such as elevated IgE levels and mast cell infiltration nih.gov.

This compound's anti-allergic effects have been investigated in vivo using a passive cutaneous anaphylaxis (PCA) mouse model cjnmcpu.com. The PCA model is a relevant in vivo assay for evaluating compounds that modulate IgE-mediated allergic reactions cjnmcpu.com. In studies involving a formula containing this compound, administration of the formula was shown to significantly mitigate the symptoms in PCA mouse models, indicated by reduced Evans Blue extravasation and ear swelling cjnmcpu.com. Furthermore, the anti-allergic effects identified through in vitro RBL-2H3 cell studies and HEMT biochip screening, including the inhibition of Syk and Lyn, were validated in vivo using a PCA mouse model researchgate.netresearchgate.net. These findings support the potential of this compound, as a component of traditional medicines, in exerting anti-allergic effects in a living system.

Passive Cutaneous Anaphylaxis (PCA) Mouse Models

Passive Cutaneous Anaphylaxis (PCA) is a widely used in vivo model for studying immediate hypersensitivity reactions, which are mediated by IgE antibodies. hookelabs.comcreative-biolabs.commdpi.com This model involves the intradermal injection of allergen-specific IgE antibodies into mice, followed by an intravenous challenge with the corresponding antigen and a dye, such as Evans blue. hookelabs.comcreative-biolabs.commdpi.com The extravasation of the dye at the injection site indicates increased vascular permeability, a hallmark of anaphylaxis. hookelabs.comcreative-biolabs.com

Studies investigating the anti-allergic effects of a Chinese medicine formula called Guominkang (GMK) have identified this compound as one of its potential active compounds that inhibits mast cell degranulation. nih.govcjnmcpu.comcjnmcpu.comresearchgate.net In PCA mouse models, GMK was shown to significantly reduce the extravasation of Evans blue and mitigate ear incrassation, indicating a reduction in the allergic reaction. nih.govcjnmcpu.comcjnmcpu.comresearchgate.net this compound, along with emodin and ursolic acid, were identified as components of GMK that inhibited the degranulation of mast cells. nih.govcjnmcpu.comcjnmcpu.comresearchgate.netresearchgate.net The anti-allergic effect of this compound was noted as being discovered in this context. nih.govcjnmcpu.comcjnmcpu.comresearchgate.net Molecular docking studies suggested that this compound, similar to emodin, interacts strongly with proteins related to FcεRI and NF-κB, which are involved in mast cell activation and the allergic response. nih.govcjnmcpu.comcjnmcpu.comresearchgate.netresearchgate.net

Rodent Pain Models (e.g., Writhing, Formalin Test)

This compound has demonstrated analgesic properties in various rodent pain models. The writhing test, often induced by injecting an irritant like acetic acid, is a method used to assess peripheral pain. nih.gov The formalin test is another model that evaluates both acute (neurogenic) and inflammatory phases of pain. researchgate.netucl.ac.be

In activity-oriented separation studies using the writhing method in mice, this compound was identified as one of the analgesic components of Saposhnikovia divaricata root. jst.go.jpnih.govchemfaces.comresearchgate.net this compound, along with divaricatol and ledebouriellol, showed potent analgesia, inhibiting writhing at an oral dose of 1 mg/kg in mice. jst.go.jpnih.govchemfaces.comresearchgate.netresearchgate.net

Sec-O-glucosylthis compound, a related compound, has also been investigated for its antinociceptive effects in the formalin test in rats. nih.govepain.orgtargetmol.com Intrathecal administration of sec-O-glucosylthis compound significantly reduced flinching responses in both phases of the formalin test in a dose-dependent manner. nih.govepain.org This suggests that sec-O-glucosylthis compound, and potentially its aglycone this compound, can modulate both the acute and inflammatory components of pain. The writhing inhibition of sec-O-glucosylthis compound was not reversed by naloxone, indicating that its analgesic effect in this model may not involve opioid receptors. jst.go.jpnih.govchemfaces.comresearchgate.net

Depression Models

Research into the effects of this compound on depression models appears limited in the provided search results. While some sources mention antidepressant compound libraries or studies on depression models in the context of other compounds or traditional Chinese medicine formulas containing Saposhnikovia divaricata components like 5-O-methylvisammioside , direct studies specifically investigating this compound's effects in established rodent depression models (such as chronic mild stress or forced swim test) were not prominently found. One search result broadly mentions that hippocampal neuronal ferroptosis is linked to chronic pain and depression animal models and references a study on this compound's effect on endothelial relaxation in diabetic mice, but this does not directly detail its effect in depression models researchgate.net.

Comparative Pharmacological Profiling with Related Chromones

Comparative studies have been conducted to evaluate the pharmacological activities of this compound in relation to other compounds, including emodin, ursolic acid, and other chromones found in Saposhnikovia divaricata.

This compound vs. Emodin

In the context of anti-allergic effects and PCA mouse models, this compound and emodin, both components of the GMK formula, were found to inhibit mast cell degranulation. nih.govcjnmcpu.comcjnmcpu.comresearchgate.netresearchgate.net Molecular docking analysis indicated that both this compound and emodin exhibited strong interactions with proteins involved in the FcεRI and NF-κB signaling pathways, key regulators of allergic responses. nih.govcjnmcpu.comcjnmcpu.comresearchgate.netresearchgate.net One study noted that the anti-allergic activity and mechanisms of emodin had been previously elucidated, while the anti-allergic effect of this compound was being reported in that context. researchgate.netresearchgate.net

This compound vs. Ursolic Acid

Comparative studies within the GMK framework also included ursolic acid alongside this compound and emodin for their effects on mast cell degranulation and in PCA models. nih.govcjnmcpu.comcjnmcpu.comresearchgate.netresearchgate.netresearchgate.net While this compound and emodin showed strong interactions with both FcεRI and NF-κB related proteins in molecular docking studies, ursolic acid primarily interacted with NF-κB associated proteins. nih.govcjnmcpu.comcjnmcpu.comresearchgate.netresearchgate.net This suggests potentially different mechanisms of action for ursolic acid compared to this compound and emodin in the context of allergic reactions.

This compound vs. other Saposhnikovia divaricata Chromones (e.g., Cimifugin (B1198916), Ledebouriellol, Divaricatol)

Comparisons of this compound with other chromones from Saposhnikovia divaricata, such as cimifugin, ledebouriellol, and divaricatol, have been made, particularly regarding their analgesic activities in rodent pain models.

In the writhing test in mice, this compound, divaricatol, and ledebouriellol were identified as the most potent analgesic chromones, showing inhibition at an oral dose of 1 mg/kg. jst.go.jpnih.govchemfaces.comresearchgate.netresearchgate.net This suggests a comparable high level of analgesic activity among these specific chromones.

Studies on cimifugin in the formalin test in rats showed that it reduced flinch responses in both phases, with significant effects observed at different doses for each phase. nih.gov While direct head-to-head comparisons of this compound and cimifugin in the formalin test were not explicitly detailed in the provided snippets, the analgesic activity of both compounds derived from Saposhnikovia divaricata in pain models has been noted. nih.gov

The aglycone form of sec-O-glucosylthis compound, which is this compound, was reported to have increased potency in analgesic tests compared to the glycosylated form. researchgate.netsci-hub.se This highlights the importance of the structural form of these chromones in their pharmacological activity.

Data Tables

Based on the information found, a data table summarizing the analgesic effects in the writhing test can be generated:

CompoundModelDose (oral)Effect on Writhing Inhibition (Mice)Citation
This compoundWrithing Test1 mg/kgPotent inhibition jst.go.jpnih.govchemfaces.comresearchgate.netresearchgate.net
DivaricatolWrithing Test1 mg/kgPotent inhibition jst.go.jpnih.govchemfaces.comresearchgate.netresearchgate.net
LedebouriellolWrithing Test1 mg/kgPotent inhibition jst.go.jpnih.govchemfaces.comresearchgate.netresearchgate.net
AcylglycerolsWrithing Test5 mg/kgSignificant inhibition jst.go.jpnih.govchemfaces.comresearchgate.net

A data table summarizing the effects in the PCA model for comparative compounds:

CompoundModelIn Vitro Effect (Mast Cell Degranulation)In Vivo Effect (PCA Mice)Molecular Docking (Interaction with FcεRI/NF-κB)Citation
This compoundPCA MouseInhibitedContributed to GMK effectStrong interaction nih.govcjnmcpu.comcjnmcpu.comresearchgate.netresearchgate.net
EmodinPCA MouseInhibitedContributed to GMK effectStrong interaction nih.govcjnmcpu.comcjnmcpu.comresearchgate.netresearchgate.netresearchgate.net
Ursolic AcidPCA MouseInhibitedContributed to GMK effectInteraction with NF-κB only nih.govcjnmcpu.comcjnmcpu.comresearchgate.netresearchgate.netresearchgate.net

Molecular Mechanisms and Target Identification

Protein Target Identification and Validation

Experimental studies have identified several protein targets through which hamaudol exerts its effects.

This compound has been found to selectively inhibit the activity of Spleen Tyrosine Kinase (Syk) and Lyn kinase. researchgate.netresearchgate.net These kinases are crucial components of the signaling pathways initiated by the activation of immune receptors, such as the high-affinity IgE receptor (FcεRI), playing a significant role in mast cell activation and subsequent allergic reactions. nih.govnih.gov The selective inhibition of Syk and Lyn by this compound is suggested as a primary mechanism contributing to its anti-allergic effects. researchgate.netresearchgate.netscialert.net

The FcεRI-mediated signaling pathway is critical in initiating allergic responses upon binding of IgE-allergen complexes to mast cells and basophils. Activation of FcεRI leads to a cascade involving various kinases, including Syk and Lyn, and downstream activation of Mitogen-Activated Protein Kinase (MAPK) pathway components such as ERK and p38. nih.govnih.gov Studies indicate that this compound suppresses the activation of FcεRI-MAPK signals, suggesting this pathway as a key target for its anti-allergic activity. researchgate.netcjnmcpu.com

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB signaling pathway. researchgate.netcjnmcpu.com This involves the modulation of key proteins within the pathway, such as the phosphorylation of IκBα and NF-κB p65. researchgate.netcjnmcpu.com Inhibition of the NF-κB pathway is considered a significant contributor to the anti-inflammatory effects of this compound. nih.gov

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. medchemexpress.comclevelandclinic.orgwikipedia.orgnih.gov this compound has demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. medchemexpress.com The inhibitory potency of this compound on COX-1 and COX-2 activities has been quantified by their half-maximal inhibitory concentration (IC50) values. medchemexpress.com

Here is a table summarizing the inhibitory activity of this compound on COX enzymes:

EnzymeIC50 (mM)
COX-10.30 medchemexpress.com
COX-20.57 medchemexpress.com

These findings suggest that the inhibition of COX enzymes is another important mechanism underlying the anti-inflammatory and analgesic effects associated with this compound. medchemexpress.com

NF-κB Pathway Proteins

Computational Approaches in Mechanism Elucidation

Computational methods, particularly molecular docking studies, have been employed to further investigate the potential interactions of this compound with its identified protein targets and to gain insights into the molecular basis of its activity.

Molecular docking simulations have been utilized to predict the binding modes and affinities of this compound with target proteins such as Syk, Lyn, and proteins within the NF-κB pathway. researchgate.netresearchgate.netcjnmcpu.comcjnmcpu.com These studies provide theoretical support for the experimental findings regarding this compound's inhibitory effects on these targets. researchgate.netcjnmcpu.com Molecular docking helps visualize the potential interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues within the binding pockets of the target proteins. mdpi.commdpi.comd-nb.info Such computational analyses contribute to understanding the structural requirements for this compound's activity and can guide further research into its mechanisms. researchgate.netresearchgate.netcjnmcpu.comcjnmcpu.comresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of biomolecular systems at an atomic level of detail. mdpi.comnih.gov These simulations can provide insights into the structural changes, flexibility, and interactions of proteins and ligands over time. nih.govmdpi.com In the context of this compound, MD simulations have been employed, often in conjunction with molecular docking, to analyze its interactions with potential target proteins. researchgate.netnih.gov

For instance, MD simulations have been used to further confirm the interactions between this compound and specific proteins like Syk and Lyn, which were identified as potential targets in anti-allergic research. researchgate.netnih.govresearchgate.net These simulations can help visualize the binding pose stability and the dynamic nature of the complex, providing a more comprehensive understanding of the interaction compared to static docking studies alone. nih.gov

In silico Target Fishing and Network Analysis

In silico target fishing is a computational approach aimed at predicting potential protein targets for a given molecule. nih.govmdpi.comresearchgate.net This strategy is valuable for clarifying the mechanism of action of compounds and identifying potential off-targets, which can help prevent adverse effects. nih.govmdpi.com Network analysis, on the other hand, explores the relationships and patterns within complex datasets, such as identifying key nodes and pathways in biological networks. nih.govrcsi.com

Studies investigating the molecular mechanisms of compounds found in traditional Chinese medicine formulas, which may include this compound, have utilized in silico target fishing and network analysis. cjnmcpu.comscialert.netimrpress.comcjnmcpu.com These methods help to predict potential targets and understand how multiple components within a complex mixture might exert synergistic effects by modulating various proteins and signaling pathways. cjnmcpu.comscialert.netimrpress.com For example, in the context of anti-allergic effects, in silico studies have suggested that this compound, along with other compounds like emodin (B1671224), may interact with proteins related to the FcεRI and NF-κB pathways. researchgate.netcjnmcpu.comcjnmcpu.comnih.gov Network analysis can then be used to visualize and analyze the interconnectedness of these predicted targets and pathways, providing a systems-level view of the compound's potential influence.

Data Table: Predicted Interactions from In Silico Studies

CompoundPredicted Target (Examples)Associated Pathway (Examples)
This compoundSykFcεRI-MAPK signaling researchgate.netnih.gov
This compoundLynFcεRI-MAPK signaling researchgate.netnih.gov
This compoundFcεRI-related proteinsFcεRI pathway researchgate.netcjnmcpu.comcjnmcpu.comnih.gov
This compoundNF-κB related proteinsNF-κB pathway researchgate.netcjnmcpu.comcjnmcpu.comnih.gov
EmodinLynFcεRI-MAPK signaling researchgate.netnih.gov
EmodinFcεRI-related proteinsFcεRI pathway cjnmcpu.comcjnmcpu.comnih.gov
EmodinNF-κB related proteinsNF-κB pathway cjnmcpu.comcjnmcpu.comnih.gov
Ursolic acidNF-κB associated proteinsNF-κB pathway cjnmcpu.comcjnmcpu.comnih.gov

Note: This table presents examples of predicted interactions based on in silico studies. Further experimental validation is typically required to confirm these findings.

Advanced Methodologies for Binding Affinity Determination

Determining the binding affinity between this compound and its target proteins is crucial for understanding the strength and specificity of their interaction. Several advanced methodologies are employed for this purpose.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a quantitative technique that directly measures the heat released or absorbed during a molecular binding event in solution. harvard.edumosbri.eucam.ac.ukmalvernpanalytical.com This label-free method allows for the determination of key thermodynamic parameters, including binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). harvard.edumosbri.eucam.ac.ukmalvernpanalytical.com ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding. malvernpanalytical.com

ITC has been used to experimentally validate the binding interactions of this compound with its identified targets. researchgate.netnih.gov By measuring the heat changes upon titration of this compound into a solution containing the target protein, researchers can determine the binding constant and other thermodynamic parameters, confirming the in silico predictions and providing quantitative data on the affinity. harvard.edumosbri.eucam.ac.ukmalvernpanalytical.com

Affinity Ultrafiltration Mass Spectrometry (AUF-MS)

Affinity Ultrafiltration Mass Spectrometry (AUF-MS) is a solution-based technique used for screening and identifying ligands that bind to a target protein from complex mixtures. mdpi.comresearchgate.netresearchgate.netnih.gov This method combines affinity capture with ultrafiltration and utilizes mass spectrometry for detection and identification of the bound ligands. mdpi.comresearchgate.netresearchgate.netsci-hub.se AUF-MS is particularly useful for screening active ingredients from natural product extracts, such as those containing this compound. mdpi.comresearchgate.netresearchgate.netsci-hub.se

In AUF-MS, a mixture containing the potential ligands (e.g., a plant extract) is incubated with the target protein. mdpi.comresearchgate.netresearchgate.net Molecules that bind to the protein form larger complexes, while unbound molecules remain free in solution. mdpi.comresearchgate.netsci-hub.se The mixture is then passed through an ultrafiltration membrane with a pore size that retains the protein-ligand complexes but allows unbound molecules to pass through. mdpi.comresearchgate.netsci-hub.se The retained fraction, containing the protein-bound ligands, is then analyzed by mass spectrometry to identify the compounds that bound to the target. mdpi.comresearchgate.netsci-hub.se This technique has been applied in the discovery of bioactive compounds from sources where this compound is found, aiding in the identification of compounds that interact with specific targets. sci-hub.se

Therapeutic Potential and Future Research Directions

Potential Applications of Hamaudol in Allergic Diseases

This compound has shown potential in mitigating allergic responses. Studies have indicated that this compound can significantly inhibit the degranulation of mast cells, which are key effector cells in type I allergic reactions. researchgate.netresearchgate.net This inhibition is associated with a reduction in Ca2+ influx and decreased levels of pro-inflammatory mediators such as TNF-α, IL-4, and histamine (B1213489). researchgate.netresearchgate.net Furthermore, this compound has been observed to inhibit the phosphorylation of signaling molecules like Lyn, Syk, PLCγ1, IκBα, and NF-κB p65, which are involved in mast cell activation pathways. researchgate.netresearchgate.net Molecular docking studies suggest that this compound interacts strongly with FcεRI and NF-κB related proteins, providing a potential molecular basis for its anti-allergic effects. researchgate.netresearchgate.net These findings suggest that this compound, or formulations containing it, could be potential therapeutic agents against allergic inflammatory diseases. researchgate.net

This compound as a Lead Compound for Anti-Inflammatory Drug Development

This compound exhibits significant inhibitory effects on the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes centrally involved in inflammatory processes. nih.gov This dual inhibition of COX enzymes highlights this compound's potential as a broad-spectrum anti-inflammatory agent. nih.gov Beyond COX inhibition, this compound has also been found to selectively inhibit Syk and Lyn kinases, which play crucial roles in various inflammatory signaling pathways. nih.gov The multi-targeting nature of natural products like this compound can be advantageous in treating complex, multi-factorial diseases such as inflammation. nih.gov The identification of natural product classes with anti-inflammatory properties, such as chromones to which this compound belongs, is relevant for drug discovery as they can serve as starting points for developing effective anti-inflammatory agents. nih.gov

Exploration of this compound's Role in Pain Management

While specific detailed research on this compound's direct role in pain management is less extensive in the provided search results compared to its anti-inflammatory and anti-allergic properties, its significant anti-inflammatory activity suggests a potential indirect role in alleviating inflammatory pain. Inflammation is a major contributor to many types of pain, and compounds that effectively reduce inflammation can consequently reduce pain. Further dedicated research is needed to fully explore this compound's mechanisms and efficacy specifically in pain management models.

Future Directions in this compound Derivative Design and Synthesis

The chromone (B188151) structure of this compound presents a promising scaffold for the design and synthesis of novel derivatives with potentially enhanced therapeutic properties, improved pharmacokinetic profiles, or reduced toxicity. Research in medicinal chemistry often utilizes natural products as lead structures for drug discovery. researchgate.net The synthesis and modification of natural product derivatives, such as chromone derivatives, is a common strategy to explore their therapeutic potential. sioc-journal.cnresearchgate.net Future research could focus on structure-activity relationship studies of this compound derivatives to identify key structural features responsible for its biological activities and to optimize these properties. dovepress.comrsc.org Asymmetric synthesis techniques could be employed to specifically produce the (3S) enantiomer of this compound or its derivatives, ensuring stereochemical control which is often critical for pharmacological activity and safety. sioc-journal.cn

Pharmacogenomics and Personalized Medicine Considerations for this compound

Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, is increasingly relevant in modern medicine. nih.govnih.govresearchgate.net While no specific pharmacogenomic studies on this compound were found in the provided results, future research could explore how genetic variations might affect this compound's metabolism, efficacy, and potential for adverse effects in individuals. Understanding these genetic influences could pave the way for personalized medicine approaches, where this compound or its derivatives are prescribed or dosed based on a patient's genetic profile to optimize outcomes and minimize variability in response. nih.govnih.govresearchgate.netmdpi.com This is a general trend in drug development and would be a logical step in the comprehensive evaluation of this compound as a therapeutic agent. mdpi.comamazon.com

Challenges and Opportunities in this compound Research

Despite the promising preclinical findings, several challenges and opportunities exist in this compound research. One challenge is the need for more extensive in vivo studies and eventually clinical trials to confirm the efficacy and safety observed in in vitro and animal models. nih.gov The complex nature of inflammatory and allergic diseases necessitates a thorough understanding of this compound's interactions within biological systems. nih.gov Opportunities lie in further elucidating the precise molecular targets and pathways modulated by this compound, which could lead to the development of more potent and selective derivatives. hudson.org.au Exploring novel delivery methods or formulations could improve this compound's bioavailability and target tissue distribution. Additionally, investigating potential synergistic effects of this compound with existing therapies could open new therapeutic strategies. As with many natural products, ensuring a consistent and sustainable supply of this compound or developing efficient synthetic routes are practical considerations for future development.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound164722

Data Table: Potential Molecular Targets and Mediators Modulated by this compound

Target/MediatorEffect Observed in ResearchRelevant Section
Mast Cell DegranulationInhibited7.1
Ca2+ Influx (Mast Cells)Reduced7.1
TNF-αLevels reduced7.1
IL-4Levels reduced7.1
HistamineLevels reduced7.1
LynPhosphorylation inhibited; Strong interaction in docking studies7.1, 3, 31
SykPhosphorylation inhibited; Strong interaction in docking studies7.1, 3, 31
PLCγ1Phosphorylation inhibited7.1
IκBαPhosphorylation inhibited; Strong interaction in docking studies7.1, 3, 31
NF-κB p65Phosphorylation inhibited; Strong interaction in docking studies7.1, 3, 31
FcεRIStrong interaction in docking studies7.1, 31
COX-1Inhibited7.2, 21
COX-2Inhibited7.2, 21

Q & A

Q. What is the chemical structure, natural source, and key physicochemical properties of Hamaudol?

this compound (C₁₅H₁₆O₅, MW 276.28) is a chromone isolated from Saposhnikovia divaricata (防风), a plant used in traditional medicine. Its structure includes a fused benzopyran-4-one core. Key properties include:

  • Melting point : 197.0–197.5°C .
  • Solubility : Highly soluble in DMSO, ethanol, chloroform, and acetone .
  • Storage : Stable at -20°C (powder) or -80°C (solvent solutions) . Analytical methods such as NMR and mass spectrometry confirm its isolation and structural elucidation .

Q. How does this compound inhibit cyclooxygenase (COX) enzymes, and what are its IC₅₀ values?

this compound exerts anti-inflammatory effects by competitively inhibiting COX-1 and COX-2, key enzymes in prostaglandin biosynthesis. Reported IC₅₀ values:

EnzymeIC₅₀ (mM)Source
COX-10.30
COX-20.57
The lack of selectivity between COX isoforms suggests a broad anti-inflammatory mechanism, though further kinetic studies are needed to clarify binding affinities .

Q. What experimental models are used to evaluate this compound’s analgesic effects?

In vivo studies in mice use formalin-induced pain and thermal hyperalgesia models. This compound (1–10 mg/kg, intraperitoneal) shows significant analgesia, though dose-dependency is inconsistent . Methodological considerations include:

  • Positive controls : Comparison with NSAIDs (e.g., indomethacin).
  • Endpoint metrics : Paw-licking latency and nociceptive behavior quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent analgesic effects?

Despite efficacy at 1–10 mg/kg, dose-independence in mice suggests nonlinear pharmacokinetics or receptor saturation. Proposed approaches:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations to assess bioavailability .
  • Receptor binding assays : Test affinity for opioid receptors, as this compound’s glycoside derivatives (e.g., Sec-O-Glucosylthis compound) show μ-opioid receptor modulation .
  • Synergistic studies : Evaluate combinatorial effects with other analgesics .

Q. What methodologies are optimal for isolating and quantifying this compound from plant extracts?

A validated protocol includes:

  • Extraction : Use chloroform or ethanol for preliminary separation .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or HRMS for quantification .
  • Structural confirmation : ¹H-NMR (δ 6.25–7.80 ppm for aromatic protons) and ¹³C-NMR . Purity thresholds (>98%) are critical for pharmacological assays .

Q. How do structural modifications of this compound enhance its bioactivity?

Glycosylation at the 3-position (e.g., Sec-O-Glucosylthis compound, C₂₁H₂₆O₁₀, MW 438.43) improves solubility and potency. Key findings:

  • Enhanced analgesia : Intrathecal administration shows μ-opioid receptor-mediated effects .
  • Anticancer potential : Derivatives like 3'-O-acetylthis compound weakly inhibit H460 lung cancer cells (IC₅₀ = 94.25 µM) . Rational design should focus on optimizing substituents (e.g., acyl groups) to improve target selectivity .

Methodological Considerations

  • Data Interpretation : Address variability in IC₅₀ values by standardizing enzyme assays (e.g., using recombinant COX isoforms) .
  • In Vivo Models : Use transgenic mice (e.g., COX-1/2 knockouts) to dissect mechanisms .
  • Analytical Rigor : Validate extraction yields via spike-and-recovery experiments in plant matrices .

For further details, consult primary sources on chromatography , receptor binding , and structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.